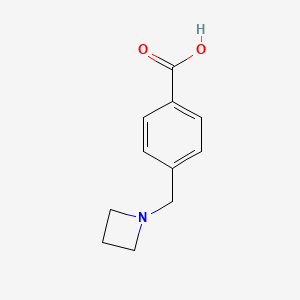
4-(Azetidin-1-ylmethyl)benzoic acid
Vue d'ensemble
Description
4-(Azetidin-1-ylmethyl)benzoic acid is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol. This compound features a benzoic acid moiety substituted with an azetidine ring at the para position, making it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-ylmethyl)benzoic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-propanamine.
Attachment to Benzoic Acid: The azetidine ring is then attached to the benzoic acid moiety through a nucleophilic substitution reaction. This can be achieved by reacting the azetidine precursor with 4-chloromethylbenzoic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidin-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The azetidine ring can be reduced to form more stable amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Substituted azetidine derivatives.
Applications De Recherche Scientifique
4-(Azetidin-1-ylmethyl)benzoic acid has garnered attention in various fields of research due to its unique structure and reactivity:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-1-ylmethyl)benzoic acid is primarily driven by the reactivity of the azetidine ring and the benzoic acid moiety. The azetidine ring, due to its ring strain, can interact with various molecular targets, leading to biological effects. The benzoic acid moiety can facilitate interactions with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyrrolidin-1-ylmethyl)benzoic acid: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
4-(Morpholin-4-ylmethyl)benzoic acid: Contains a morpholine ring, offering different reactivity and biological properties.
Uniqueness
4-(Azetidin-1-ylmethyl)benzoic acid is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs. The ring strain in azetidine makes it more reactive, potentially leading to novel applications in various fields.
Propriétés
IUPAC Name |
4-(azetidin-1-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZJZNNAVXJGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


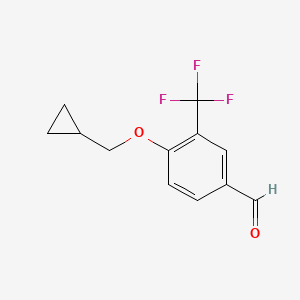
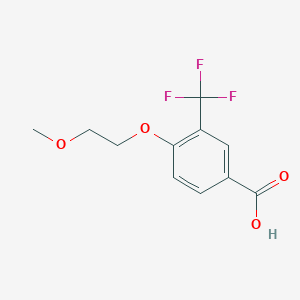
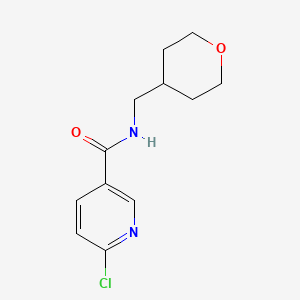
![3-Ethyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B1395954.png)
![4-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1395955.png)
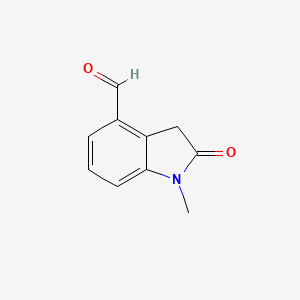


![7-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1395961.png)
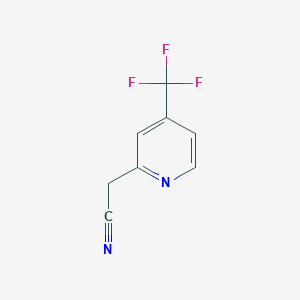
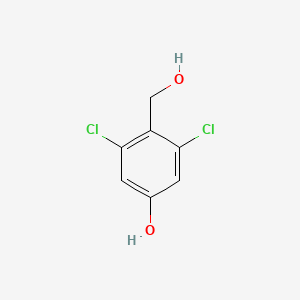

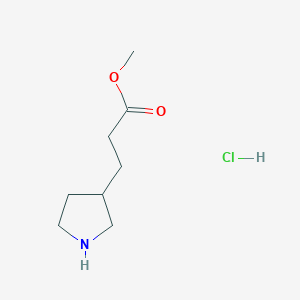
![5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1395970.png)
